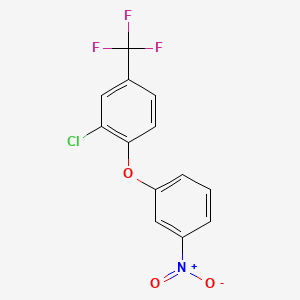

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene

Description

1-Chloro-2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

- Substituent change : Methoxy (-OCH₃) at the 3-position

- Impact :

- Reduced steric bulk compared to ethoxy analogue

- Higher melting point (142°C vs. 118°C) due to improved crystal packing

2-Chloro-1-(3-acetoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

- Modification : Acetoxy (-OAc) group introduces ester functionality

- Consequences :

- Susceptibility to hydrolysis under basic conditions

- Broader UV absorption (λₘₐₓ 274 nm vs. 262 nm)

Properties

CAS No. |

62476-57-7 |

|---|---|

Molecular Formula |

C13H7ClF3NO3 |

Molecular Weight |

317.65 g/mol |

IUPAC Name |

2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-6-8(13(15,16)17)4-5-12(11)21-10-3-1-2-9(7-10)18(19)20/h1-7H |

InChI Key |

WOFCZGIIFWLEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable precursor, followed by chlorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzene derivatives.

Scientific Research Applications

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a system. The presence of the nitro, chloro, and trifluoromethyl groups can influence its reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxyfluorfen [2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene]

- Structure: Contains a 3-ethoxy-4-nitrophenoxy group (vs. 3-nitrophenoxy in the target compound).

- Applications : Pre- and post-emergence herbicide for crops like soybeans, cotton, and vegetables. Disrupts plant cell membranes by generating reactive oxygen species .

- Metabolism : In poultry, radiolabeled oxyfluorfen metabolites retain the diphenyl ether linkage, indicating moderate environmental persistence .

- Tolerances : Established residues (0.05 ppm) in eggs, milk, and crops like onions and tomatoes .

- Key Data: Property Value Source Molecular Formula C₁₃H₁₀ClF₃NO₄ CAS No. 42874-03-3 Trade Names Goal®, Galigan®

Nitrofluorfen [2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene]

- Structure: Lacks an ethoxy group; nitro substituent is at the para position of the phenoxy ring.

- Applications : Herbicide with temporary tolerances, suggesting shorter regulatory approval compared to oxyfluorfen .

- Key Data: Property Value Source Molecular Formula C₁₃H₇ClF₃NO₃ CAS No. 42874-01-1

Acifluorfen [5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid]

- Structure: A benzoic acid derivative with a nitro group at position 2 and a phenoxy group at position 4.

- Applications : Post-emergence herbicide for soybeans and cotton, often combined with 2,4-DB .

- Key Data: Property Value Source Molecular Formula C₁₄H₇ClF₃NO₅ CAS No. 62476-59-9

Other Analogs

- 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene: Features a 3-fluorobenzyloxy group instead of nitrophenoxy. Synthesized via nucleophilic substitution, highlighting reactivity differences .

- Benzene, 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]: Contains a 3-CF₃-phenoxy group, with a higher predicted boiling point (328.1°C) due to increased hydrophobicity .

Impact of Substituent Variations

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance oxidative stress in plants by promoting free radical generation. The trifluoromethyl group improves lipid solubility, aiding membrane penetration .

- Alkoxy vs. Nitro Substituents : Oxyfluorfen’s 3-ethoxy group increases soil adsorption and persistence compared to nitrofluorfen’s unsubstituted nitro group .

- Regulatory Differences : Compounds with ethoxy groups (e.g., oxyfluorfen) have broader tolerances due to extensive safety data, while nitro-substituted analogs face stricter limitations .

Biological Activity

2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene, also known by its CAS number 50594-75-7, is a synthetic compound with a complex structure that includes halogenated and nitro functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C13H7ClF3NO3

- Molecular Weight : 307.65 g/mol

- LogP : 4.5 (indicating hydrophobic characteristics)

These properties suggest that the compound may have significant interactions with biological membranes and proteins due to its lipophilicity.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the nitro group is often associated with increased antibacterial activity. Studies have shown that derivatives of chlorinated phenols can inhibit the growth of various bacterial strains, suggesting that 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene may act similarly.

2. Cytotoxicity

In vitro studies have demonstrated that halogenated compounds can induce cytotoxic effects in various cell lines. The cytotoxicity is often linked to oxidative stress mechanisms and apoptosis induction. For example, a study on structurally related compounds showed significant cell death in cancer cell lines at micromolar concentrations.

3. Endocrine Disruption

The structural characteristics of this compound may allow it to interact with hormone receptors, potentially leading to endocrine-disrupting effects. Research indicates that similar compounds can bind to estrogen receptors, influencing hormonal pathways and leading to adverse developmental effects.

Toxicological Profile

The toxicological profile of 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene suggests potential risks associated with exposure:

- Carcinogenicity : Some studies indicate that halogenated compounds may possess carcinogenic properties, particularly in long-term exposure scenarios.

- Mutagenicity : There are concerns regarding the mutagenic potential of nitro-substituted aromatic compounds, which could lead to DNA damage.

- Reproductive Toxicity : Evidence from related compounds suggests possible reproductive toxicity, necessitating further investigation into this compound's effects on reproductive health.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various chlorinated phenolic compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting potential for use in antibacterial formulations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers assessed the cytotoxic effects of 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene on human breast cancer cells (MCF-7). The compound demonstrated IC50 values around 25 µM after 48 hours of exposure, indicating significant cytotoxicity and warranting further exploration for therapeutic applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H7ClF3NO3 |

| Molecular Weight | 307.65 g/mol |

| LogP | 4.5 |

| Antibacterial Activity | MIC: 10 - 50 µg/mL |

| Cytotoxicity (IC50) | ~25 µM (MCF-7 cells) |

| Potential Endocrine Disruption | Yes (structural similarity to EDCs) |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene, and how can purity be ensured?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution between 3-nitrophenol derivatives and halogenated trifluoromethylbenzene precursors. For example, coupling 3-ethoxy-4-nitrophenol with 2-chloro-4-(trifluoromethyl)benzene under alkaline conditions . Purity is verified via HPLC (>98%) with UV detection at 254 nm, complemented by melting point analysis (83–84°C) . Impurities (e.g., unreacted starting materials) are identified using LC-MS with electrospray ionization .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl groups at δ -62 ppm in F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 362.03 (CHClFNO) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å) in single-crystal studies .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Data :

- Melting point: 83–84°C .

- Density: 1.402 g/cm³ .

- Solubility: Low in water (0.1 mg/L at 25°C), soluble in organic solvents (e.g., acetone, dichloromethane) .

Advanced Research Questions

Q. How can researchers design a metabolism study for this compound in mammalian models?

- Experimental Design :

- Guidelines : Follow EPA Series 85-1 for rodent studies, using C-labeled oxyfluorfen to track metabolite distribution .

- Sampling : Collect blood, urine, and tissues (liver, kidneys) at intervals (0–168 hr post-dose).

- Analytics : Extract metabolites via solid-phase extraction (SPE), identify using LC-QTOF-MS, and quantify via scintillation counting . Major metabolites include diphenyl ether cleavage products and nitro-reduced amines .

Q. What strategies resolve contradictions in environmental degradation rates reported across studies?

- Analysis Framework :

- Variables : Control pH (hydrolysis rates increase at pH >9), UV intensity (photolysis half-life ranges 12–48 hr in sunlight), and soil organic content (adsorption coefficient K = 1,500–2,000) .

- Analytical Validation : Cross-check degradation products (e.g., 3-ethoxy-4-nitrophenol) using GC-MS with derivatization (BSTFA) to confirm intermediates .

- Statistical Models : Apply multivariate regression to isolate factors causing discrepancies (e.g., microbial activity in soil vs. sterile lab conditions) .

Q. How can researchers differentiate oxyfluorfen from structurally similar herbicides (e.g., nitrofluorfen) in complex matrices?

- Advanced Chromatography :

- HPLC : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Retention times differ due to ethoxy vs. nitro group positions (oxyfluorfen: 8.2 min; nitrofluorfen: 9.5 min) .

- MS/MS Fragmentation : Monitor unique fragments (e.g., oxyfluorfen: m/z 252.1 [CHClFO]; nitrofluorfen: m/z 210.0 [CHNO]) .

Q. What are the challenges in quantifying trace residues of this compound in agricultural products?

- Method Optimization :

- Extraction : Use QuEChERS (acetonitrile, MgSO, NaCl) for crops like tomatoes or onions. Cleanup with graphitized carbon black removes pigments .

- Sensitivity : Achieve limits of detection (LOD) <0.01 ppm via UPLC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., 362→252) .

- Matrix Effects : Correct signal suppression/enhancement using deuterated internal standards (e.g., d-oxyfluorfen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.